molecular formula C10H11ClF3NO B11733364 (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol

(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11733364
M. Wt: 253.65 g/mol
InChI Key: JOABSOKAJCLWFR-VIFPVBQESA-N
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Description

(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of both amino and hydroxyl functional groups, along with a trifluoromethyl-substituted aromatic ring, makes it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-(trifluoromethyl)benzaldehyde and a suitable chiral amine.

    Reductive Amination: The key step involves the reductive amination of 3-chloro-5-(trifluoromethyl)benzaldehyde with the chiral amine in the presence of a reducing agent like sodium triacetoxyborohydride.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents such as sodium borohydride and hydrogen peroxide to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic chlorine can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-ol: Similar structure but with a hydroxyl group at a different position.

    (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]butan-1-ol: Similar structure but with an extended carbon chain.

Uniqueness

The unique combination of the trifluoromethyl-substituted aromatic ring and the specific positioning of the amino and hydroxyl groups in (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol distinguishes it from other similar compounds

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H11ClF3NO/c11-8-4-6(9(15)1-2-16)3-7(5-8)10(12,13)14/h3-5,9,16H,1-2,15H2/t9-/m0/s1

InChI Key

JOABSOKAJCLWFR-VIFPVBQESA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)[C@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(CCO)N

Origin of Product

United States

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